molecular formula C15H22O5S B14282378 2-[(Octyloxy)carbonyl]benzene-1-sulfonic acid CAS No. 126628-94-2

2-[(Octyloxy)carbonyl]benzene-1-sulfonic acid

Cat. No.: B14282378
CAS No.: 126628-94-2
M. Wt: 314.4 g/mol
InChI Key: CSCIUISOGPQRSX-UHFFFAOYSA-N
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Description

2-[(Octyloxy)carbonyl]benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by the presence of an octyloxycarbonyl group attached to the benzene ring, along with a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Octyloxy)carbonyl]benzene-1-sulfonic acid typically involves the following steps:

    Esterification: The reaction of benzene-1-sulfonic acid with octanol in the presence of a suitable catalyst, such as sulfuric acid, to form the octyl ester of benzene-1-sulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors and advanced catalysts can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Octyloxy)carbonyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonyl chlorides or sulfonamides.

    Reduction: The carbonyl group can be reduced to form alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sulfuric acid, nitric acid, and halogens are employed for substitution reactions.

Major Products

    Oxidation: Sulfonyl chlorides, sulfonamides.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

2-[(Octyloxy)carbonyl]benzene-1-sulfonic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other aromatic compounds.

    Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of detergents, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Octyloxy)carbonyl]benzene-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong hydrogen bonds and ionic interactions, while the octyloxycarbonyl group can enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes. These interactions can modulate the activity of target proteins and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: Lacks the octyloxycarbonyl group, making it less lipophilic.

    Toluene-4-sulfonic acid: Contains a methyl group instead of the octyloxycarbonyl group, resulting in different chemical properties.

    Phenylsulfonic acid: Similar structure but without the octyloxycarbonyl group.

Uniqueness

2-[(Octyloxy)carbonyl]benzene-1-sulfonic acid is unique due to the presence of both the octyloxycarbonyl and sulfonic acid groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from other aromatic sulfonic acids.

Properties

CAS No.

126628-94-2

Molecular Formula

C15H22O5S

Molecular Weight

314.4 g/mol

IUPAC Name

2-octoxycarbonylbenzenesulfonic acid

InChI

InChI=1S/C15H22O5S/c1-2-3-4-5-6-9-12-20-15(16)13-10-7-8-11-14(13)21(17,18)19/h7-8,10-11H,2-6,9,12H2,1H3,(H,17,18,19)

InChI Key

CSCIUISOGPQRSX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=CC=C1S(=O)(=O)O

Origin of Product

United States

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